molecular formula C10H23NO B15195280 2-[(2-Ethylhexyl)amino]ethanol CAS No. 61993-95-1

2-[(2-Ethylhexyl)amino]ethanol

Cat. No.: B15195280
CAS No.: 61993-95-1
M. Wt: 173.30 g/mol
InChI Key: MJROZKLSHJICLS-UHFFFAOYSA-N
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Description

2-[(2-Ethylhexyl)amino]ethanol is an organic compound with the molecular formula C10H23NO. It is a secondary amine and a primary alcohol, characterized by the presence of an ethylhexyl group attached to the nitrogen atom and a hydroxyl group attached to the ethyl chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Ethylhexyl)amino]ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethylhexylamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{C}8\text{H}{17}\text{NH}_2 + \text{C}2\text{H}4\text{O} \rightarrow \text{C}{10}\text{H}{23}\text{NO} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethylhexyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The amine group can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary amines or other reduced products.

    Substitution: Formation of new amine derivatives or other substituted products.

Scientific Research Applications

2-[(2-Ethylhexyl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Ethylhexyl)amino]ethanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The hydroxyl group and the amine group play crucial roles in these interactions, influencing the compound’s overall biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Aminoethyl)amino]ethanol: Similar structure but with an aminoethyl group instead of an ethylhexyl group.

    2-[(2-Hydroxyethyl)amino]ethanol: Contains a hydroxyethyl group instead of an ethylhexyl group.

    Bis(2-ethylhexyl)amine: Similar structure but with two ethylhexyl groups attached to the nitrogen atom.

Uniqueness

2-[(2-Ethylhexyl)amino]ethanol is unique due to its specific combination of an ethylhexyl group and a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61993-95-1

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

2-(2-ethylhexylamino)ethanol

InChI

InChI=1S/C10H23NO/c1-3-5-6-10(4-2)9-11-7-8-12/h10-12H,3-9H2,1-2H3

InChI Key

MJROZKLSHJICLS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCCO

Origin of Product

United States

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